

# Unveiling the Link: FAPI-PET Signal and FAP Expression Levels, A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | FT-FAPI-12_9 |           |
| Cat. No.:            | B15606664    | Get Quote |

For researchers, scientists, and drug development professionals, understanding the correlation between Fibroblast Activation Protein (FAP) inhibitor (FAPI) Positron Emission Tomography (PET) signal intensity and FAP expression in tissues is paramount for advancing cancer diagnostics and theranostics. This guide provides a comprehensive comparison of FAPI-PET tracers, supported by experimental data, to elucidate this critical relationship.

Fibroblast Activation Protein, a cell surface serine protease, is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of numerous cancer types, while its presence in healthy tissues is limited.[1][2] This differential expression makes FAP an attractive target for both imaging and therapy.[1][2] FAPI-PET imaging has emerged as a promising tool for visualizing FAP-expressing tumors, often demonstrating higher tumor-to-background ratios than the commonly used [18F]FDG-PET.[1][3] This guide delves into the quantitative relationship between the imaging signal and the underlying protein expression, a crucial step in validating FAPI-PET as a reliable biomarker.

# Quantitative Correlation: FAPI-PET Signal vs. FAP Expression

Multiple studies have demonstrated a positive and statistically significant correlation between the uptake of FAPI-PET tracers, as measured by the maximum standardized uptake value (SUVmax), and the level of FAP expression determined by immunohistochemistry (IHC). This correlation has been observed across a range of solid tumors and with various FAPI tracers.



| FAPI Tracer           | Cancer/Diseas<br>e Type         | Correlation (r) with FAP IHC            | p-value | Reference |
|-----------------------|---------------------------------|-----------------------------------------|---------|-----------|
| 68Ga-FAPI-46          | Various Solid<br>Cancers        | 0.85 (SUVmax<br>vs. IHC score)          | < 0.001 | [4]       |
| 68Ga-FAPI-46          | Various Solid<br>Cancers        | 0.781 (SUVmax<br>vs. IHC score)         | < 0.001 | [5][6]    |
| 68Ga-FAPI-46          | Various Solid<br>Cancers        | 0.783 (SUVmean vs. IHC score)           | < 0.001 | [5][6]    |
| 68Ga-FAPI-04          | Non-Small Cell<br>Lung Cancer   | 0.470 (SUVmax<br>vs. FAP<br>expression) | ≤ 0.001 | [7]       |
| 18F-FAPI-04           | Stage IA Lung<br>Adenocarcinoma | 0.64 (SUVmax<br>vs. FAP-IHC<br>score)   | 0.005   | [8]       |
| FAPI<br>(unspecified) | Interstitial Lung<br>Disease    | 0.57 (SUVmax<br>vs. FAP<br>expression)  | 0.001   | [9][10]   |
| FAPI<br>(unspecified) | Interstitial Lung<br>Disease    | 0.54 (SUVmean<br>vs. FAP<br>expression) | 0.002   | [9][10]   |

## **Experimental Protocols**

The validation of FAPI-PET as a biomarker for FAP expression relies on robust and well-defined experimental methodologies. The following protocols are representative of the key experiments cited in the correlating studies.

## **FAPI-PET/CT Imaging**

 Radiotracer Administration: Patients are intravenously injected with a specific FAPI radiotracer, such as 68Ga-FAPI-46 or 18F-FAPI-04.



- Uptake Period: A designated uptake period, typically around 60 minutes, allows for the
  radiotracer to distribute and accumulate in FAP-expressing tissues.[1] Patients are generally
  not required to fast beforehand, a notable advantage over FDG-PET.[11]
- Image Acquisition: Whole-body PET/CT scans are performed. The PET data provides functional information on radiotracer uptake, while the CT scan offers anatomical localization.
- Image Analysis: The PET images are analyzed to quantify radiotracer uptake in tumors and other tissues. The most common metric is the Standardized Uptake Value (SUV), particularly the maximum value within a region of interest (SUVmax) and the mean value (SUVmean).[6]
   [9]

### **FAP Expression Analysis (Immunohistochemistry - IHC)**

- Tissue Procurement: Following FAPI-PET imaging, tumor and, when possible, adjacent non-cancerous tissue samples are obtained through surgical resection or biopsy.[4][5]
- Tissue Processing: The tissue samples are fixed, embedded in paraffin, and sectioned into thin slices.
- Immunostaining: The tissue sections are incubated with a primary antibody specific for FAP.
   A secondary antibody, linked to an enzyme, is then added, which binds to the primary antibody. A chromogen is subsequently introduced, which reacts with the enzyme to produce a colored precipitate at the site of FAP expression.
- Scoring: The stained slides are examined by a pathologist. FAP expression is semiquantitatively scored based on the intensity and percentage of stained cancer-associated fibroblasts. A common scoring system ranges from 0 (no expression) to 3 (strong and widespread expression).[6]
- Correlation Analysis: Statistical methods, such as Spearman or Pearson correlation coefficients, are used to assess the relationship between the FAPI-PET uptake values (SUVmax, SUVmean) and the FAP IHC scores.[6][9]

## **Visualizing the Workflow and Concepts**



To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

#### Workflow for Correlating FAPI-PET Signal with FAP Expression





Click to download full resolution via product page

Workflow for correlating FAPI-PET signal with FAP expression.



Click to download full resolution via product page

Conceptual pathway of FAPI-PET signal generation.

In conclusion, the available evidence strongly supports a positive correlation between FAPI-PET signal intensity and FAP expression levels in various cancers. This relationship underpins the utility of FAPI-PET as a non-invasive method to assess FAP expression in tumors, which can be pivotal for patient stratification for FAP-targeted therapies and for monitoring treatment response. Further large-scale prospective studies will continue to refine our understanding and solidify the clinical role of FAPI-PET imaging.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The comparative utility of FAPI-based PET radiotracers over [18F]FDG in the assessment of malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Correlation of 68Ga-FAPi-46 PET biodistribution with FAP expression by immunohistochemistry in patients with solid cancers: a prospective translational exploratory study [escholarship.org]
- 6. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the diagnostic accuracy between 18F-FAPI-04 PET/CT and 18F-FDG PET/CT in the clinical stage IA of lung adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of FAPI PET Uptake with Immunohistochemistry in Explanted Lungs from Patients with Advanced Interstitial Lung Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. New PET tracer detects more metastases in cancer patients | MDedge [ma1.mdedge.com]
- To cite this document: BenchChem. [Unveiling the Link: FAPI-PET Signal and FAP Expression Levels, A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606664#correlating-fapi-pet-signal-with-fapexpression-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com